5-Methylthiazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-5(2-7)6-3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVOHAAXXVHNQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454892 | |
| Record name | 5-Methylthiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261710-79-6 | |
| Record name | 5-Methylthiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methylthiazole 4 Carbaldehyde and Its Derivatives
Established Synthetic Pathways to the 5-Methylthiazole-4-carbaldehyde Core Structure
Traditional methods for constructing the this compound scaffold rely on foundational organic reactions. These include the functionalization of a pre-existing thiazole (B1198619) ring, building the heterocyclic system through cyclization, and assembling the structure via multi-component reactions.
Oxidation Reactions for Aldehyde Formation in 5-Methylthiazole (B1295346) Systems
A primary route to this compound involves the oxidation of its corresponding alcohol, 4-methyl-5-(hydroxymethyl)thiazole. This transformation is a critical step, and various oxidizing agents have been employed to effectively introduce the aldehyde functionality. nih.gov
Commonly used methods include oxidation with reagents like manganese dioxide (MnO₂), chromium trioxide (CrO₃), or sodium hypochlorite (B82951) (NaOCl). nih.gov A notable process involves the use of Pyridinium (B92312) chlorochromate (PCC), a milder oxidant that selectively converts primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction is typically performed by adding the alcohol to a suspension of PCC in a solvent such as dichloromethane (B109758). wikipedia.org
Another specific method detailed in patent literature utilizes a TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) catalyzed oxidation. In this procedure, 4-methyl-5-hydroxymethyl-thiazole is oxidized using sodium hypochlorite in the presence of catalytic amounts of TEMPO and potassium bromide in a biphasic system of dichloromethane and water at low temperatures (0-2°C).
Table 1: Comparison of Oxidation Methods for 4-methyl-5-(hydroxymethyl)thiazole
| Oxidizing Agent/System | Precursor | Key Conditions | Solvent | Notes |
|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | 4-Methyl-5-(hydroxymethyl)thiazole | 15-25°C | Dichloromethane | Mild oxidant, selective for aldehyde formation. wikipedia.orglibretexts.org |
| TEMPO/NaOCl/KBr | 4-Methyl-5-(hydroxymethyl)thiazole | 0-2°C | Dichloromethane/Water | Biphasic system, catalytic TEMPO. |
Cyclization Approaches to the Thiazole Ring System
The construction of the thiazole ring itself is a fundamental strategy for obtaining this compound and its derivatives. The Hantzsch thiazole synthesis is a classic and widely used method, which involves the condensation of an α-haloketone with a thioamide. mdpi.comnih.govchemhelpasap.com This reaction is known for its simplicity and often high yields. chemhelpasap.com Variations of this method can be performed under different conditions, including acidic environments, which can influence the regioselectivity of the product. rsc.org
Another significant cyclization pathway is the Gewald reaction. This method can produce thiazoles from nitriles and an aldehyde precursor like 1,4-dithiane-2,5-diol. researchgate.netbeilstein-journals.orgnih.govworktribe.comcam.ac.uk The substitution pattern on the nitrile starting material determines whether a thiazole or a thiophene (B33073) is formed, with α-substituted nitriles favoring the formation of 2-substituted thiazoles. beilstein-journals.org
The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic and heterocyclic rings. organic-chemistry.orgcambridge.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto a pre-formed 5-methylthiazole ring. organic-chemistry.orgijpcbs.com This approach has been applied to the synthesis of various thiazole-5-carbaldehydes. sphinxsai.com A novel preparation of 4-methylthiazole-5-carboxaldehyde (B1296927) has been proposed using a Vilsmeier reaction to first create 2-thiol-4-methylthiazole-5-carbaldehyde, which is then converted to the final product. scispace.com
Multi-Component Reactions for Direct Synthesis of Thiazole-Bearing Scaffolds
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying procedures. clockss.org Several MCRs are employed for the synthesis of thiazole derivatives.
The Hantzsch synthesis can be adapted into a one-pot, three-component reaction. For instance, an α-haloketone, thiourea, and a substituted benzaldehyde (B42025) can be condensed in the presence of a reusable catalyst to yield highly substituted thiazoles. mdpi.comresearchgate.net This approach offers good to excellent yields under conventional heating or ultrasonic irradiation. mdpi.com Similar one-pot procedures have been developed using various carbonyl compounds to produce a range of thiazole derivatives. asianpubs.org
A metal-free, four-component reaction has been described for the synthesis of polysubstituted thiazoles from simple starting materials like ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur. rsc.org This method allows for the self-assembly of these components into various thiazole structures. rsc.org Additionally, chemoenzymatic one-pot MCRs have been developed, using enzymes like trypsin to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and acetylenedicarboxylates to produce thiazole derivatives under mild conditions. nih.gov
Table 2: Examples of Multi-Component Reactions for Thiazole Synthesis
| Reaction Name/Type | Components | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Hantzsch Condensation | α-haloketone, thiourea, substituted benzaldehyde | Silica (B1680970) supported tungstosilisic acid / Conventional or ultrasonic heating | Substituted Hantzsch thiazoles mdpi.com |
| Hantzsch-Thiazole MCR | 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compounds | Room temperature, stirring | Thiazole and thiazolyl-pyrazole derivatives |
| Metal-Free Assembly | Ketones, aldehydes, ammonium salt, elemental sulfur | Pyridine (B92270)/H₂O system | 2,4,5-Trisubstituted thiazoles rsc.org |
| Chemoenzymatic MCR | Secondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioate | Trypsin from porcine pancreas (PPT), 45°C | Substituted thiazole-5-carboxylates nih.gov |
Advanced Synthetic Strategies and Green Chemistry Principles in this compound Preparation
In line with the principles of green chemistry, modern synthetic methods aim to reduce environmental impact by using less hazardous materials, minimizing energy consumption, and improving reaction efficiency. researchgate.netnih.gov Microwave and ultrasound-assisted techniques have emerged as powerful tools in the synthesis of thiazoles, offering significant advantages over traditional methods. researchgate.netnih.gov
Microwave-Assisted Synthesis Protocols
Microwave irradiation has been successfully applied to accelerate the synthesis of thiazole derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.netnih.gov The Hantzsch thiazole synthesis, for example, can be performed efficiently under microwave heating. researchgate.netnih.gov
A notable application is the one-pot, three-component synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives from aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation without a catalyst. clockss.org This method is praised for its rapid, clean, and efficient nature. clockss.org Similarly, other Hantzsch-like reactions to produce complex fused heterocyclic systems have benefited from microwave assistance. tandfonline.com
Ultrasound-Assisted Synthetic Methodologies
Ultrasound irradiation, or sonochemistry, is another green technique that enhances chemical reactions through acoustic cavitation. tandfonline.com This method has been widely used for the synthesis of thiazoles, providing benefits such as high yields, short reaction times, and simple workups, often under solvent-free conditions. tandfonline.comscilit.com
An efficient and environmentally friendly method for synthesizing new Hantzsch thiazole derivatives involves a one-pot, multi-component procedure under ultrasonic irradiation. mdpi.com This approach, using a reusable silica-supported catalyst, provides good to excellent yields. mdpi.com The use of ultrasound has also been combined with novel biocatalysts, such as cross-linked chitosan (B1678972) hydrogels, to synthesize thiazole derivatives under mild conditions with high efficiency and catalyst reusability. mdpi.combohrium.comnih.gov
Table 3: Green Synthetic Approaches for Thiazole Derivatives
| Technique | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted | Hantzsch Thiazole Synthesis | Rapid reaction times, high yields, eco-friendly. | researchgate.netnih.gov |
| Microwave-Assisted | One-pot, three-component synthesis of fused thiazoles | Catalyst-free, simple work-up, high yield. | clockss.org |
| Ultrasound-Assisted | Hantzsch Thiazole Synthesis (one-pot MCR) | High yields (79-90%), reusable catalyst, green method. | mdpi.com |
| Ultrasound-Assisted | Synthesis using biocatalyst | Mild conditions, high yields, reduced reaction times, reusable catalyst. | mdpi.com |
Catalytic Approaches and Reusable Catalysts in this compound Synthesis
The synthesis of this compound has seen a shift towards more environmentally friendly and industrially viable catalytic methods. One prominent approach involves the palladium-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. Specifically, the use of a Pd/BaSO₄ catalyst in xylene at reflux temperature has been shown to produce the target aldehyde in good yields. mdpi.comnih.gov This method is considered more eco-friendly compared to traditional oxidation or reduction reactions that utilize stoichiometric heavy metal reagents or complex hydrides. mdpi.comnih.gov
Historically, the direct hydrogenation of aromatic carboxylic acids to their corresponding aldehydes has been explored using various catalysts. For instance, oxide catalysts composed of chromium and zirconium have been employed for the hydrogenation of methyl 4-methylthiazole-5-carboxylate. google.comgoogle.com However, these processes often require very high temperatures, ranging from 200 to 700°C, which can be a significant drawback for industrial-scale production. google.comgoogle.com Similarly, catalysts consisting of oxides of zinc, yttrium, lanthanides, or Group 4A elements have been patented for the preparation of heterocyclic aldehydes from their carboxylic acid derivatives, but these also necessitate high-temperature preparation (200 to 900°C). google.comgoogle.com
More recent advancements have focused on the development of reusable catalysts. For example, a palladium(II) complex has been demonstrated as a promising reusable catalyst for the synthesis of pyrazole-4-carbonitrile derivatives, highlighting the potential for developing similar reusable systems for thiazole aldehyde synthesis. nih.gov The reusability of such catalysts is a key factor in developing sustainable and cost-effective synthetic processes. nih.gov In one study, a heterogeneous palladium catalyst was easily recovered by filtration and reused for four consecutive cycles without a significant loss of activity. nih.gov
Another catalytic method involves the oxidation of the precursor alcohol, 4-methyl-5-hydroxymethyl-thiazole. The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst, in conjunction with a co-oxidant like sodium hypochlorite (NaOCl) and potassium bromide (KBr), provides a mild and efficient route to the aldehyde. google.com This reaction is typically carried out in a biphasic system, such as dichloromethane and water, at low temperatures (0-2°C). google.com
Preparation of Key Intermediates and Precursors to this compound
The synthesis of this compound relies on the availability of key precursors, primarily 4-methylthiazole-5-carboxylic acid and its derivatives, as well as 4-methyl-5-hydroxymethyl-thiazole.
4-Methylthiazole-5-carboxylic acid and its derivatives are central intermediates. The carboxylic acid itself can be synthesized from commercially available starting materials. researchgate.net A common laboratory and industrial preparation involves the reaction of ethyl 2-chloroacetoacetate with formamide in the presence of phosphorus pentasulfide. chemicalbook.com The resulting ethyl 4-methylthiazole-5-carboxylate is then hydrolyzed to the carboxylic acid. This ethyl ester is a significant building block in its own right, used in the synthesis of various biologically active molecules. researchgate.net The carboxylic acid can be converted to the acid chloride, 4-methylthiazole-5-carboxylic acid chloride, by reacting it with thionyl chloride. mdpi.com This acid chloride is a direct precursor to the aldehyde via Rosenmund reduction or similar catalytic hydrogenation methods. mdpi.com
4-Methyl-5-hydroxymethyl-thiazole is another crucial precursor, which is typically prepared by the reduction of a 4-methylthiazole-5-carboxylic acid ester. google.comgoogle.com While lithium aluminum hydride (LiAlH₄) can be used for this reduction, its hazardous nature, especially on a large scale, is a significant drawback. google.comgoogle.com A safer and more manageable alternative involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of aluminum chloride (AlCl₃). google.comgoogle.com This reduction is generally carried out in solvents like monoglyme or tetrahydrofuran (B95107) (THF). google.comgoogle.com The resulting alcohol can then be oxidized to this compound using various methods as described in the previous section. google.comgoogle.com
A novel approach for the synthesis of the aldehyde involves a Vilsmeier reaction on 2-methylamino-4-methylthiazole to yield 2-methylamino-4-methyl-5-thiazolecarboxaldehyde, followed by hydrogenation to remove the methylamino group. scispace.com
Derivatization Strategies of this compound
The aldehyde functional group and the thiazole ring of this compound offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Condensation Reactions and Aldehyde Transformations
The aldehyde group is highly reactive and readily undergoes condensation reactions with various nucleophiles. These reactions are fundamental in building more complex molecular architectures. For instance, condensation with amines or hydrazines can lead to the formation of imines or hydrazones, respectively. These reactions are often the first step in the synthesis of more complex heterocyclic systems.
The aldehyde can also be transformed into other functional groups. Oxidation of the aldehyde group, using reagents like potassium permanganate (B83412) or chromium trioxide, yields the corresponding carboxylic acid, 4-methylthiazole-5-carboxylic acid. Conversely, reduction of the aldehyde with agents such as sodium borohydride leads to the formation of the alcohol, 4-methyl-5-hydroxymethyl-thiazole.
Solvent-free condensation reactions, catalyzed by solid acids like Keggin-type heteropolyacids, have been explored for the synthesis of other heterocyclic systems and present an environmentally friendly alternative for derivatization reactions involving aldehydes. conicet.gov.ar
Functionalization of the Thiazole Nucleus
The thiazole ring itself can be functionalized, although this is often more challenging than modifying the aldehyde group. Nucleophilic substitution reactions on the thiazole ring are possible, where a nucleophile can replace a hydrogen atom, though this typically requires activation of the ring.
Thiazole derivatives are known to be important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. fabad.org.tr The functionalization of the thiazole nucleus is therefore a key strategy in the development of new therapeutic agents. fabad.org.tr For example, the synthesis of various 2-substituted-4-methylthiazole-5-carboxylates has been reported, highlighting the versatility of the thiazole ring for substitution at the 2-position. researchgate.net
Regioselective Modifications and Substituent Effects on this compound Derivatives
Regioselectivity is a critical aspect when modifying the thiazole ring, as different positions on the ring (C2, C4, C5) exhibit different reactivities. The synthesis of specifically substituted thiazoles, such as 2,5- or 4,5-disubstituted derivatives, can be achieved through carefully designed cyclization reactions. rsc.org For instance, the base-promoted reaction between dithioates and active methylene (B1212753) isocyanides allows for the regioselective synthesis of thiazole-5-carboxylates with substituents at either the 2- or 4-position. rsc.org
The development of regioselective methods for the construction of functionalized pyrazolo[4,3-c]pyridines from 5-acyl-4-pyridones demonstrates the importance of controlling the position of substitution in heterocyclic synthesis. nih.gov While not directly involving this compound, these principles of regioselective synthesis are applicable to the modification of the thiazole nucleus.
Furthermore, the Dess-Martin periodinane (DMP) mediated reaction of tertiary enaminones with potassium thiocyanate (B1210189) provides a novel pathway for the synthesis of thiazole-5-carbaldehydes, involving a cascade of reactions that lead to the regioselective formation of the product. bohrium.com This highlights how the choice of reagents and reaction conditions can dictate the regiochemical outcome of thiazole synthesis.
Chemical Reactivity and Transformation Studies of 5 Methylthiazole 4 Carbaldehyde
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring of 5-Methylthiazole-4-carbaldehyde
The reactivity of the thiazole ring is complex, possessing properties of both electron-rich and electron-deficient aromatic systems. pharmaguideline.comnih.gov The sulfur atom at position 1 acts as an electron donor, while the nitrogen atom at position 3 is electron-withdrawing. pharmaguideline.com In an unsubstituted thiazole, the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack. pharmaguideline.com The C2 position is the most electron-deficient, making its proton acidic and the carbon itself vulnerable to nucleophilic attack or deprotonation by strong bases like organolithium compounds. pharmaguideline.com
In this compound, this intrinsic reactivity is significantly modulated by the substituents. The methyl group at C5 is an electron-donating group, which further activates this position. However, the carbaldehyde group at C4 is strongly electron-withdrawing, which deactivates the entire ring, especially the adjacent C5 and C2 positions, towards electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com Consequently, classic electrophilic substitution reactions like halogenation or nitration on the thiazole ring of this specific molecule are generally unfavorable.
Nucleophilic aromatic substitution (SNAr) reactions on an aromatic ring typically require two conditions: the presence of a good leaving group and strong activation by electron-withdrawing groups. nih.gov While the C4-carbaldehyde provides electronic activation, the thiazole ring of this compound lacks a suitable leaving group. Direct nucleophilic substitution of a hydrogen atom on the ring is difficult and necessitates either a very strong nucleophile or specific ring activation, such as quaternization of the ring nitrogen. pharmaguideline.com Therefore, such reactions are not commonly observed with this substrate under standard conditions.
Oxidation and Reduction Chemistry of the Carbaldehyde Moiety
The carbaldehyde functional group is the most reactive site for oxidation and reduction. These transformations leave the thiazole ring intact and provide straightforward pathways to other important thiazole derivatives.
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. This conversion yields 5-methylthiazole-4-carboxylic acid, a valuable synthetic intermediate. sigmaaldrich.com Standard oxidizing agents are effective for this purpose. A patent also describes the formation of the aldehyde from its corresponding alcohol, highlighting the reversible nature of these oxidation states. google.com
Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (5-methylthiazol-4-yl)methanol. nih.gov This reaction is typically accomplished with high efficiency using common hydride reducing agents. This transformation is a key step in synthesizing various biologically active molecules. A patented process describes a similar reduction of the corresponding ester to the alcohol, utilizing sodium borohydride (B1222165) in the presence of a Lewis acid. google.com
Table 1: Oxidation and Reduction of the Carbaldehyde Moiety
| Transformation | Product | Typical Reagents | Reference |
|---|---|---|---|
| Oxidation | 5-Methylthiazole-4-carboxylic acid | Potassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3) | |
| Reduction | (5-Methylthiazol-4-yl)methanol | Sodium borohydride (NaBH4) |
Multi-component Reactions Involving this compound as a Building Block
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The aldehyde functionality makes this compound an excellent component for several named MCRs, allowing for the rapid construction of complex heterocyclic libraries.
Hantzsch Dihydropyridine Synthesis: The Hantzsch reaction is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate) to produce a 1,4-dihydropyridine. wikipedia.org These products are notable for their use as calcium channel blockers. wikipedia.org In this synthesis, this compound serves as the aldehyde component, leading to dihydropyridines bearing a thiazole substituent. The reaction can be followed by an oxidation step to yield the corresponding aromatic pyridine (B92270). wikipedia.org
Biginelli Reaction: The Biginelli reaction is another powerful three-component condensation, typically involving an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org The reaction, often catalyzed by Brønsted or Lewis acids, produces 3,4-dihydropyrimidin-2(1H)-ones or the corresponding thiones. wikipedia.org These scaffolds are of significant interest in medicinal chemistry. biomedres.us this compound can be effectively employed as the aldehyde input, yielding dihydropyrimidinones substituted with the 5-methylthiazole (B1295346) moiety. Various catalysts, including indium(III) chloride and ytterbium(III) triflate, have been shown to improve this reaction. organic-chemistry.org
Table 2: Multi-component Reactions with this compound
| Reaction Name | Other Components | Product Class | Reference |
|---|---|---|---|
| Hantzsch Synthesis | β-Ketoester (2 equiv.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridines | wikipedia.org |
| Biginelli Reaction | β-Ketoester, Urea or Thiourea | 3,4-Dihydropyrimidin-2(1H)-ones/thiones | wikipedia.orgorganic-chemistry.org |
Advanced Organic Transformations and Stereoselective Synthesis with this compound
Beyond fundamental transformations, this compound is a substrate for more complex and stereoselective reactions, which are crucial for the synthesis of chiral drugs. nih.gov
The aldehyde group is a key functional handle for participating in advanced multi-component reactions like the Ugi four-component reaction. The Ugi reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamide derivatives, which are dipeptide-like scaffolds. nih.gov The use of this compound in such a process would allow for the direct incorporation of the thiazole heterocycle into complex, peptide-mimicking structures.
Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is paramount in modern drug discovery. nih.gov The carbaldehyde group of this compound is a prochiral center, meaning it can be converted into a new chiral center. Asymmetric synthesis methodologies can be applied to achieve this with high enantioselectivity. For instance, the asymmetric reduction of the carbonyl group using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) or the asymmetric addition of a nucleophile (e.g., an organozinc or Grignard reagent in the presence of a chiral catalyst) would yield enantiomerically enriched secondary alcohols. While thiazoline-containing ligands are known to be effective in asymmetric catalysis, the focus here is on transforming the aldehyde itself. nih.gov Such stereoselective transformations are critical for accessing single-enantiomer drugs, which often exhibit improved potency and reduced side effects compared to their racemic mixtures.
Spectroscopic and Analytical Characterization in Research of 5 Methylthiazole 4 Carbaldehyde and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5-Methylthiazole-4-carbaldehyde and its derivatives. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the comprehensive mapping of the molecule's connectivity and chemical environment.
In the ¹H NMR spectrum of the parent compound, 4-methylthiazole (B1212942), characteristic signals are observed for the methyl and ring protons. chemicalbook.com For instance, the protons on the thiazole (B1198619) ring typically appear as doublets, with coupling constants indicating their spatial relationship. chemicalbook.com The methyl group protons usually present as a singlet. When a carbaldehyde group is introduced at the 5-position, as in this compound, the aldehyde proton introduces a new, distinct signal in the downfield region of the spectrum.
For derivatives of this compound, the chemical shifts and coupling patterns in the ¹H NMR spectrum are highly informative. For example, in studies of imidazo[4,5-e] scienceopen.combeilstein-journals.orgthiazino[2,3-c] scienceopen.comresearchgate.netbeilstein-journals.orgtriazine derivatives, downfield shifts of specific proton signals were used to distinguish between linear and angular isomers. researchgate.net The analysis of complex spectra is often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks. scienceopen.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. In this compound, one would expect to see signals for the methyl carbon, the thiazole ring carbons (including the one bonded to sulfur and the one bonded to nitrogen), and the carbonyl carbon of the aldehyde group, which typically resonates at a significantly downfield position. For instance, in related heterocyclic systems, carbonyl carbons have been observed in the range of 157.8–161.5 ppm. researchgate.net Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to correlate proton and carbon signals, which is crucial for unambiguous assignment of all resonances in the spectra of complex derivatives. scienceopen.combeilstein-journals.org
Table 1: Representative ¹H and ¹³C NMR Data for Thiazole Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |
| 4-Methylthiazole | ¹H | 8.64 (H-2), 6.87 (H-5), 2.47 (CH₃) | d, J=1.86 Hz (H-2, H-5); d, J=1.00 Hz (H-5, CH₃); d, J=0.28 Hz (H-2, CH₃) | chemicalbook.com |
| 2-Aminooxazole | ¹H | 7.12 (d, J = 1.0 Hz, 1H), 6.73 (d, J = 1.0 Hz, 1H), 5.44 (br. s, 2H) | - | scienceopen.com |
| 2-Aminooxazole | ¹³C | 161.0, 132.3, 126.4 | - | scienceopen.com |
This table presents a selection of NMR data for illustrative purposes and is not exhaustive.
Vibrational Spectroscopy Applications (IR, FTIR)
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds within the molecule.
A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This typically appears in the region of 1680-1700 cm⁻¹. The C-H stretching vibration of the aldehyde group is also characteristic, often seen as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
The thiazole ring itself gives rise to a series of characteristic absorptions. These include C=N and C=C stretching vibrations within the ring, typically found in the 1600-1450 cm⁻¹ region. C-S stretching vibrations are generally weaker and appear at lower frequencies. The vibrations of the methyl group, including symmetric and asymmetric C-H stretching and bending modes, will also be present.
In studies of related heterocyclic compounds, FTIR spectroscopy has been instrumental in confirming structural features. For instance, the presence of a thiocarbonyl group (C=S) in derivatives can be identified by its characteristic absorption in the 1250-1020 cm⁻¹ range. The combination of experimental FTIR spectra with theoretical calculations using methods like Density Functional Theory (DFT) can provide a more detailed and confident assignment of the observed vibrational modes. nih.gov
Table 2: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound and its Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| Aldehyde (C=O) | Stretch | 1700 - 1680 | Strong |
| Aldehyde (C-H) | Stretch | 2850 - 2800 and 2750 - 2700 | Weak to Medium |
| Thiazole Ring (C=N, C=C) | Stretch | 1600 - 1450 | Medium to Strong |
| Methyl (C-H) | Stretch | 2975 - 2950 and 2885 - 2860 | Medium |
| Methyl (C-H) | Bend | 1470 - 1435 and 1385 - 1375 | Medium |
| Thiazole Ring (C-S) | Stretch | 800 - 600 | Weak to Medium |
This table provides general ranges and intensities which can vary based on the specific molecular structure and its environment.
Mass Spectrometry (MS, GC-MS, LC-MS) for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and its derivatives and to deduce their structures from fragmentation patterns.
In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. scienceopen.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways could involve the loss of the aldehyde group (CHO) or the methyl group (CH₃). The stability of the thiazole ring would likely result in it being a prominent fragment.
For more complex analyses, chromatography is often coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable derivatives. mdpi.com For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. ekb.egnih.gov LC-MS, particularly with tandem mass spectrometry (MS/MS), allows for the separation of complex mixtures and the detailed structural analysis of individual components. ekb.egresearchgate.net In LC-MS/MS, a precursor ion is selected and fragmented to produce a product ion spectrum, which provides further structural details. researchgate.net This technique is invaluable for identifying and characterizing novel derivatives in complex reaction mixtures or biological matrices. mdpi.comnih.gov
Chromatographic Methods for Purity Assessment and Isolation (TLC, HPLC)
Chromatographic techniques are essential for the purification of this compound and its derivatives and for the assessment of their purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample. By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components of the mixture separate based on their polarity. The retention factor (Rf) value is a characteristic of a compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique. It is widely used for the final purity assessment of synthesized compounds and for the isolation of pure substances from complex mixtures. beilstein-journals.orgresearchgate.net In HPLC, the sample is pumped through a column packed with a stationary phase at high pressure. The choice of the stationary phase (e.g., C18 for reversed-phase chromatography) and the mobile phase composition allows for the fine-tuning of the separation. researchgate.net A detector, often a UV-Vis detector, is used to monitor the eluting compounds, generating a chromatogram where the area of each peak is proportional to the concentration of the corresponding compound. nih.gov Validated HPLC methods are crucial for ensuring the quality and consistency of these chemical entities. researchgate.net
Elemental Analysis and Other Quantitative Techniques in the Study of this compound Derivatives
Elemental analysis is a fundamental technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a pure sample of a this compound derivative. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical and molecular formula of the newly synthesized compound. chemicalbook.com
While NMR, IR, and MS provide qualitative and structural information, other quantitative techniques are also important. For instance, quantitative NMR (qNMR) can be used to determine the purity of a sample or the concentration of a specific compound in a solution by integrating the signals of interest against a known internal standard. Titration methods, although more traditional, can also be employed for the quantification of certain derivatives, for example, if they possess acidic or basic functional groups.
Pharmacological and Biological Research of 5 Methylthiazole 4 Carbaldehyde Derivatives
Antimicrobial Efficacy Studies
The antimicrobial potential of 5-Methylthiazole-4-carbaldehyde derivatives has been a key area of investigation, with studies exploring their effectiveness against a range of bacterial and fungal pathogens. nih.goviium.edu.mymdpi.com
Antibacterial Activity Investigations
Numerous studies have highlighted the antibacterial capabilities of derivatives based on the this compound scaffold. For instance, a series of N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives were synthesized and screened for their antimicrobial activities. researchgate.net Similarly, newly synthesized 2-bromo-4-methyl thiazole-5-carboxamide (B1230067) derivatives have demonstrated significant growth inhibition against a wide spectrum of both Gram-positive and Gram-negative bacteria. researchgate.net
Research into novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles has also shown promising antibacterial effects. nih.gov One study found that a benzoyl-substituted benzimidazole (B57391) derivative was particularly effective against the Gram-negative pathogens E. coli and M. catarrhalis, as well as against both sensitive and resistant strains of S. pyogenes. nih.gov The mode of action for some of these compounds is believed to involve interaction with DNA, particularly at AT-rich sites within the minor groove. nih.gov
The antimicrobial activity of thiazole (B1198619) derivatives is often influenced by their amphiphilic nature, which facilitates their interaction with the cell membranes of microorganisms. mdpi.com The structure-activity relationship (SAR) studies have indicated that the presence of certain substituents can significantly enhance antibacterial potency. For example, in a series of thiazolidin-4-one derivatives, a 2,6-dichlorobenzylidene substitution at the 5-position of the thiazole-4(5H)-one ring was found to increase antibacterial activity. scielo.br
| Derivative Class | Target Bacteria | Key Findings | Reference |
|---|---|---|---|
| N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamides | Various | Demonstrated antimicrobial activity. | researchgate.net |
| 2-bromo-4-methyl thiazole-5-carboxamides | Gram-positive and Gram-negative bacteria | Exhibited remarkable growth inhibition. | researchgate.net |
| Benzoyl-substituted benzimidazole derivative | E. coli, M. catarrhalis, S. pyogenes | Showed potent activity, with MIC values of 1 µg/mL against E. coli and 2 µg/mL against M. catarrhalis and S. pyogenes. | nih.gov |
| Thiazolidin-4-one derivatives with 2,6-dichlorobenzylidene substitution | K. pneumoniae | Increased antibacterial activity. | scielo.brscielo.br |
Antifungal Activity Evaluations
Derivatives of this compound have also been evaluated for their efficacy against various fungal pathogens. nih.goviium.edu.mymdpi.com A study on newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system revealed very strong antifungal activity against clinical isolates of Candida albicans, with some compounds showing efficacy comparable or even superior to the standard drug nystatin. nih.gov The mechanism of action for these compounds is thought to involve disruption of the fungal cell wall and/or cell membrane. nih.gov
In another study, a series of 2-hydrazinyl-thiazole derivatives with lipophilic para-substituents at the C4 position demonstrated promising anti-Candida activity, with minimum inhibitory concentration (MIC) values significantly lower than the reference drug fluconazole (B54011) against Candida albicans. nih.gov The presence of a hydrazine (B178648) substituent at the C2 position of the thiazole ring appeared to be crucial for the enhanced antifungal effect. nih.gov
Furthermore, research on phenylthiazole derivatives containing an acylhydrazone moiety has identified several compounds with potent antifungal activity against Magnaporthe oryzae, the fungus responsible for rice blast disease. mdpi.com Some of these derivatives exhibited superior or comparable efficacy to commercial fungicides. mdpi.com Structure-activity relationship analysis suggested that the introduction of methyl, halogen, or methoxy (B1213986) groups at specific positions on the phenyl rings enhanced the antifungal activity. mdpi.com
| Derivative Class | Target Fungi | Key Findings | Reference |
|---|---|---|---|
| Thiazole derivatives with a cyclopropane system | Candida albicans | MIC values ranging from 0.008 to 7.81 µg/mL, comparable or superior to nystatin. | nih.gov |
| 2-Hydrazinyl-thiazole derivatives | Candida albicans | MIC values four times lower than fluconazole. | nih.gov |
| Phenylthiazole derivatives with an acylhydrazone moiety | Magnaporthe oryzae | Several compounds showed EC50 values superior to the commercial fungicide Isoprothiolane. | mdpi.com |
| 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3- thiazolidin-4-one derivatives | Candida species | Compounds with 4-triflouromethylbenzylidene and 2,3,4-trimethoxybenzylidene substitutions were most active. | scielo.br |
Anticancer and Cytotoxic Potency Assessments
The anticancer properties of this compound derivatives have been extensively investigated, revealing their potential as cytotoxic agents against various cancer cell lines. nih.gov
In Vitro Cancer Cell Line Assays
A number of studies have demonstrated the in vitro anticancer activity of this compound derivatives. For instance, a series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized and showed potential as anticancer agents. researchgate.net In another study, a newly synthesized thiazole derivative, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile, exhibited strong cytotoxic effects against human liver (HepG-2) and breast (MCF-7) cancer cell lines. nih.gov
Furthermore, a study on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives identified several compounds with a broad spectrum of anticancer activity against a panel of 60 human tumor cell lines. nih.gov Similarly, research on 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles revealed that a derivative with a 4-methoxybenzyloxy substitution exhibited high antiproliferative activity against several human cancer cell lines, with potency comparable or superior to the standard drug cisplatin (B142131) in some cases. nih.gov
| Derivative Class | Cancer Cell Lines | Key Findings | Reference |
|---|---|---|---|
| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile | HepG-2 (Liver), MCF-7 (Breast) | Displayed strong cytotoxic activity. | nih.gov |
| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Various (NCI-60 panel) | Compound 9b showed broad-spectrum activity against 29 of the 60 cell lines. | nih.gov |
| 2-(2,4-dihydroxyphenyl)-5-(4-methoxybenzyloxy)-1,3,4-thiadiazole | HCV29T, SW707, T47D | ID50 values comparable or lower than cisplatin. | nih.gov |
| Thiazole derivatives as PI3K/mTOR dual inhibitors | Leukemia (MOLT-4, HL-60(TB)), Lung (NCI-H226, NCI-H460) | Compound 3b showed potent and selective antiproliferative action. | nih.gov |
Mechanisms of Action in Antiproliferative Studies (e.g., Apoptosis Induction, Oxidative Stress)
Research into the mechanisms underlying the anticancer effects of this compound derivatives has pointed towards several key cellular processes. One significant mechanism is the induction of apoptosis, or programmed cell death. For example, a study on novel thiazole derivatives as PI3K/mTOR dual inhibitors found that the most potent compound induced apoptosis in cancer cells. nih.gov
Another identified mechanism involves the induction of oxidative stress. While not directly focused on this compound, a study on a febuxostat-probenecid mutual prodrug, which contains a thiazole moiety, highlighted its free radical scavenging activity, suggesting a role in modulating oxidative stress. researchgate.net The antiproliferative activity of certain indole-isatin hybrids has been linked to cell cycle arrest at the G1 phase and a reduction in the S and G2/M phases. nih.gov
Tyrosine Kinase Inhibitors and EGFR Targeting in this compound Derivatives
A significant area of research has focused on the potential of this compound derivatives to act as tyrosine kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR). nih.gov EGFR is a key regulator of cell growth and proliferation, and its overactivity is implicated in many cancers. dovepress.comiapchem.org
Several studies have designed and synthesized thiazole derivatives as EGFR inhibitors. For example, a series of new benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives were developed and showed potent antitumor activity against cancer cell lines with overexpressed EGFR. nih.govnih.gov In some cases, these compounds were more potent than the established EGFR inhibitor erlotinib. nih.govnih.gov
Molecular modeling and docking studies have been instrumental in understanding how these derivatives bind to the ATP binding site of the EGFR tyrosine kinase domain. nih.govrsc.org The pharmacophore models suggest that a hydrophobic region attached to a heterocyclic ring, along with hydrogen bond acceptors and donors, are crucial for inhibitory activity. nih.gov Some thiazole-based chalcone (B49325) derivatives have been identified as dual inhibitors of both JAK2 and EGFR, further highlighting the versatility of this chemical scaffold in targeting key signaling pathways in cancer. rsc.org
Anti-inflammatory Response Modulations
Derivatives of this compound have demonstrated notable anti-inflammatory properties. The thiazole nucleus is a key pharmacophore that has been extensively studied for its role in mitigating inflammatory processes. wjpmr.commdpi.com
In Vitro and In Vivo Inflammation Models
The anti-inflammatory potential of these compounds has been evaluated using various experimental models. In vivo studies, such as the carrageenan-induced paw edema model in rats, have been employed to assess the ability of these derivatives to reduce acute inflammation. wjpmr.com Some synthesized thiazole derivatives have shown a significant reduction in paw edema, with some compounds exhibiting activity comparable to or even better than standard anti-inflammatory drugs like indomethacin (B1671933) and diclofenac. nih.govwjpmr.comresearchgate.net
In one study, the anti-inflammatory effect was evidenced by a reduction in systemic acute phase responses, such as neutropenia and a decrease in circulating phagocytes and their activity. researchgate.net Histopathological examinations in some studies have further confirmed the anti-inflammatory effects, revealing decreased infiltration of inflammatory cells in tissues treated with these derivatives.
| Inflammation Model | Key Findings | Reference Compound(s) |
| Carrageenan-induced rat paw edema | Significant reduction in paw edema. | Indomethacin, Diclofenac nih.govwjpmr.comresearchgate.net |
| Turpentine oil-induced acute inflammation | Reduction in systemic acute phase response (neutropenia, reduced phagocyte activity). | Diclofenac researchgate.net |
| Histopathological examination | Decreased inflammatory cell infiltration. | Controls |
Enzyme Inhibition Profiles (LOX, COX)
A primary mechanism behind the anti-inflammatory action of many this compound derivatives involves the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.govmdpi.com
Several studies have focused on the inhibitory activity of these derivatives against COX-1 and COX-2 enzymes. nih.govnih.gov Some 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were identified as potent and selective COX-1 inhibitors, with an inhibitory effect superior to the reference drug naproxen (B1676952). nih.gov Docking studies have suggested that interactions with residues like Arg 120 in the COX-1 active site are crucial for this activity. nih.govmdpi.com
While some derivatives show potent COX inhibition, their activity against LOX enzymes can vary. For instance, the aforementioned 5-thiazol-based thiazolidinone derivatives did not exhibit remarkable LOX inhibition. nih.gov However, other thiazole derivatives have been identified as potent 5-LOX inhibitors. nih.gov The nature and position of substituents on the thiazole and associated rings play a significant role in determining the selectivity and potency of enzyme inhibition. nih.govnih.gov For example, the introduction of a methyl group at certain positions of the thiazole ring has been shown to lead to compounds with only COX-1 inhibitory activity, while LOX activity was lost. nih.gov
| Enzyme Target | Inhibitory Activity of Derivatives | Key Findings |
| COX-1 | Potent and selective inhibition by some derivatives. | Activity superior to naproxen in some cases. Interaction with Arg 120 is key. nih.govmdpi.com |
| COX-2 | Moderate to potent inhibition depending on the derivative. | Some thiazole analogues of indomethacin are selective COX-2 inhibitors. nih.gov |
| 5-LOX | Variable inhibition. | Some derivatives show potent inhibition, while others have minimal activity. nih.govnih.gov |
Metabolic Pathway Modulation and Therapeutic Potential
Beyond their anti-inflammatory effects, derivatives of this compound have shown significant potential in modulating metabolic pathways, particularly those related to glucose homeostasis and energy expenditure.
Effects on Insulin (B600854) Sensitivity and Glucose Homeostasis
Several novel thiazole derivatives have been investigated for their anti-diabetic properties. nih.govnih.gov In studies using streptozotocin (B1681764) (STZ)-induced diabetic rat models, administration of certain thiazole derivatives, such as 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid and "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," led to significant improvements in glucose metabolism. nih.govnih.gov
These compounds were found to decrease blood glucose levels, increase insulin levels, and improve insulin sensitivity. nih.govnih.gov The beneficial effects on glucose homeostasis are thought to be linked to their anti-inflammatory and antioxidant properties, as they have been shown to suppress the generation of inflammatory cytokines like TNF-α and IL-6, and restore pancreatic antioxidant enzyme levels. nih.govnih.gov Furthermore, these derivatives have demonstrated the ability to ameliorate hyperlipidemia, a common comorbidity in diabetes, by lowering serum levels of total cholesterol, triglycerides, and LDL-C, while increasing HDL-C. nih.gov
| Thiazole Derivative | Effect on Glucose Homeostasis | Effect on Insulin Sensitivity | Other Metabolic Effects |
| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid | Decreased blood glucose, raised insulin levels. nih.gov | Improved insulin sensitivity (KITT). nih.gov | Suppressed inflammatory cytokines, protected against hyperlipidemia and liver injury. nih.gov |
| "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" | Attenuated hyperglycemia and glucose intolerance. nih.gov | Ameliorated insulin resistance. nih.gov | Ameliorated hyperlipidemia. nih.gov |
Influence on AMP-Dependent Protein Kinase Pathways
The metabolic benefits of some thiazole derivatives may be mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While direct studies on this compound derivatives and AMPK are limited, the broader class of thiazole-containing compounds has been linked to this pathway. Activation of AMPK can lead to increased glucose uptake in muscle and other tissues, and a reduction in hepatic glucose production, contributing to improved glycemic control.
TGR5 Agonist Activity and Related Biological Targets
A promising area of research for thiazole derivatives is their activity as agonists of the Takeda G-protein-coupled receptor 5 (TGR5), also known as the G-protein coupled bile acid receptor 1 (GPBAR1). jst.go.jpnih.gov TGR5 is a cell surface receptor for bile acids that plays a crucial role in regulating energy homeostasis and glucose metabolism. jst.go.jpnih.gov
Activation of TGR5 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion, suppresses glucagon (B607659) release, and slows gastric emptying. jst.go.jpnih.gov This makes TGR5 an attractive therapeutic target for type 2 diabetes. jst.go.jprsc.org
A series of 4-phenoxythiazol-5-carboxamides, which are structurally related to this compound derivatives, have been developed as highly potent TGR5 agonists. jst.go.jp Some of these compounds, specifically 2-methyl-thiazole derivatives, displayed excellent in vitro potency towards human TGR5, with EC50 values in the nanomolar range. jst.go.jp While these initial compounds had issues with metabolic clearance, they demonstrate the potential of the thiazole scaffold for developing effective TGR5 agonists for the treatment of metabolic diseases. jst.go.jpnih.gov
Other Noteworthy Biological Activities of this compound Derivatives
While the primary therapeutic explorations of this compound and its related structures have been extensive, the versatility of the thiazole scaffold has prompted researchers to investigate its potential in other significant areas of biological activity. This section delves into the neuroprotective and antithrombotic investigations of compounds derived from or related to the thiazole nucleus.
Neuroprotective Investigations
The thiazole ring is a structural component in various compounds that have been evaluated for their potential to protect nerve cells from damage. Research in this area has explored the utility of thiazole derivatives in the context of neurodegenerative diseases like Alzheimer's.
One area of investigation has been the development of thiazole-based hybrids as multi-target-directed ligands for Alzheimer's disease. A study on thiazolidinedione-thiazole hybrids revealed compounds with the ability to inhibit multiple enzymes associated with the pathology of Alzheimer's, including acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and cyclooxygenase-2 (COX-2). nih.gov One particular hybrid compound, designated as compound 49 , demonstrated a significant neuroprotective effect against oxidative stress induced by hydrogen peroxide. nih.gov Furthermore, in-vivo studies in mice showed that this compound could reduce oxidative stress in the brain. nih.gov
Another study focused on the synthesis of triazolobenzothiazoles, which were found to possess neuroprotective properties in human neuroblastoma (SH-SY5Y) cells. nih.gov Specifically, the compound 2-isopropyl-1-((1-(2-morpholinobenzo[d]thiazol-6-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indazol-3(2H)-one (compound 22 in the study) afforded significant neuroprotection against serum deprivation. nih.gov
Additionally, the synthesis of a series of 1-(thiazol-2-yl)pyrrolidin-2-one (B3132816) and 2-(thiazol-2-yl)isoindoline-1,3-dione derivatives has been explored for their anticonvulsant activity. researchgate.net The compound 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one was identified as the most active in this series. researchgate.net The evaluation of anticonvulsant properties is relevant to neuroprotection as it involves the modulation of neuronal excitability.
The following table summarizes the key findings from these neuroprotective investigations of thiazole derivatives.
| Compound Class | Specific Compound Example | Key Findings | Reference |
| Thiazolidinedione-thiazole hybrids | Compound 49 | Multi-target inhibition (AChE, MAO-B, COX-2); Neuroprotective against oxidative stress. | nih.gov |
| Triazolobenzothiazoles | 2-isopropyl-1-((1-(2-morpholinobenzo[d]thiazol-6-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indazol-3(2H)-one | Significant neuroprotection in SH-SY5Y cells against serum deprivation. | nih.gov |
| Thiazole-based pyrrolidinones | 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Potent anticonvulsant activity. | researchgate.net |
Antithrombotic Activities
The potential of thiazole derivatives to interfere with the process of blood clot formation (thrombosis) has also been a subject of scientific inquiry. The thiazole moiety is present in some compounds known for their antithrombotic effects.
A notable example from early research is the thiazole derivative 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole . This compound was identified as a potent inhibitor of collagen-induced platelet aggregation in vitro across several species, including humans. nih.gov It was found to be active in human platelet-rich plasma at very low concentrations. nih.gov Furthermore, this thiazole derivative demonstrated the ability to inhibit platelet aggregation when administered orally in various laboratory animal models. nih.gov
More recently, the significance of the thiazole scaffold in antithrombotic therapy is highlighted by the clinically approved drug Edoxaban . Edoxaban, a direct factor Xa inhibitor, contains a thiazole ring as a key part of its chemical structure and is used for its antithrombotic effects. nih.gov
The table below outlines the antithrombotic activities of these thiazole-containing compounds.
| Compound | Mechanism of Action | Key Findings | Reference |
| 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole | Inhibition of platelet aggregation | Potent inhibitor of collagen-induced platelet aggregation in vitro and in vivo. | nih.gov |
| Edoxaban | Direct factor Xa inhibitor | Clinically approved antithrombotic agent. | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Structural Modifications with Antimicrobial Activity in 5-Methylthiazole-4-carbaldehyde Derivatives
The antimicrobial potential of thiazole (B1198619) derivatives is heavily influenced by the nature and position of substituents on the core structure. Studies on various series of thiazole-containing compounds have elucidated key relationships between structural features and antimicrobial efficacy.
SAR analysis of other thiazole derivatives revealed that substitution patterns on appended phenyl rings are critical. For some derivatives, the presence of a 3,5-dichlorophenyl substituent was found to abolish antibacterial effects, whereas small substituents like acetyl and formyl were favorable for activity. nih.gov In contrast, pyridine (B92270) ring-substituted bisthiazoles showed better antibacterial activity than their phenyl ring-substituted counterparts. researchgate.net
Table 1: Antimicrobial Activity of Selected 5-Substituted Thiazole Derivatives
| Compound ID | 5-Position Substituent | Most Notable Activity | MIC (µg/mL) | Target Organism | Reference |
|---|---|---|---|---|---|
| 4b | 2,6-dichlorobenzylidene | Most active against bacteria | 62.5 | K. pneumoniae (NCTC 9633) | scielo.br, scielo.br |
| 4c | 2,6-dihydroxybenzylidene | Most active compound | <31.25 | E. coli (ATCC 25922) | scielo.br |
| 4f | (1H-pyrrol-2-yl)methylene | Efficacious against C. glabrata | 31.25 | C. glabrata (ATCC 24433) | scielo.br |
This table presents a summary of findings on the antimicrobial activity of specific thiazole derivatives.
Elucidating SAR for Anticancer Activity of this compound Derivatives
The thiazolidin-4-one scaffold, often synthesized from thiazole precursors, is a significant chemical skeleton that demonstrates anticancer activity. nih.gov The mechanism often involves the inhibition of critical enzymes like tubulin, carbonic anhydrases, and protein tyrosine kinases, which regulate cell growth and proliferation. nih.gov
For a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, anticancer activity was evaluated against several human cancer cell lines, including A-549 (lung), Bel7402 (liver), and HCT-8 (intestine). mdpi.comresearchgate.net The SAR study of these compounds indicated that specific substitutions on both the thiazole ring and the amide moiety were crucial for cytotoxicity. The highest activity was achieved with a derivative that featured a 2-chlorophenyl group at the 2-position of the thiazole ring and a 4-chloro-2-methylphenyl amido group at the 5-position. mdpi.comresearchgate.net
In other related heterocyclic structures, such as 1,3,4-thiadiazoles, SAR analysis has shown that aryl derivatives are generally more active than alkyl derivatives. nih.gov While the type of substituent on the aryl ring did not show a significant influence, this highlights the importance of aromatic moieties in achieving anticancer effects. nih.gov
Table 2: Anticancer Activity of Selected Thiazole-5-Carboxamide Derivatives
| Compound | R1 (at position 2) | R2 (Amide Group) | Inhibitory % at 5 µg/mL (HCT-8) | Reference |
|---|---|---|---|---|
| 8a | Phenyl | 4-chloro-2-methylphenyl | 35% | researchgate.net |
| 8b | 2-chlorophenyl | 4-chloro-2-methylphenyl | 48% | mdpi.com, researchgate.net |
| 8c | 4-chlorophenyl | 4-chloro-2-methylphenyl | 31% | researchgate.net |
This table showcases the inhibitory activity of specific thiazole derivatives against the HCT-8 intestine cancer cell line, demonstrating the impact of substitutions.
Understanding SAR in Anti-inflammatory Agents Derived from this compound
Thiazole derivatives have emerged as a promising class of anti-inflammatory agents. SAR studies have been pivotal in identifying the structural requirements for potent activity, often through the modulation of inflammatory pathways involving enzymes like cyclooxygenase (COX).
A study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives found that the anti-inflammatory activity was dependent on both the nature and the position of substituents on the benzene (B151609) ring. nih.gov These compounds were identified as a novel class of selective COX-1 inhibitors, with docking studies revealing that the Arg120 residue in the COX-1 active site is crucial for their activity. nih.gov
In a different series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, SAR analysis indicated that introducing a hydrophobic group at the amino site could enhance anti-inflammatory activity. nih.gov The compounds demonstrated strong inhibition of nitric oxide (NO) and interleukin-6 (IL-6) release from lipopolysaccharide (LPS)-induced cells. nih.gov
Table 3: Anti-inflammatory Activity of Indole-2-formamide Benzimidazole[2,1-b]thiazole Derivatives
| Compound ID | Substituent | IC50 (NO) µM | IC50 (IL-6) µM | IC50 (TNF-α) µM | Reference |
|---|---|---|---|---|---|
| 13a | Propenylcarbonyl | 65.253 | 1.437 | 2.502 | nih.gov |
| 13b | 2-chloropropylcarbonyl | 10.992 | 2.294 | 12.901 | nih.gov |
| 13f | 2-ethylbutanoyl | 36.041 | 1.539 | 46.777 | nih.gov |
This table summarizes the inhibitory concentrations (IC50) of selected thiazole derivatives against key inflammatory mediators, illustrating the structure-activity relationships.
SAR of Enzyme Modulators (e.g., EGFR, TGR5, AMP-PK) Based on this compound
The thiazole core serves as a versatile scaffold for designing potent and selective enzyme inhibitors, a critical strategy in modern drug discovery.
As previously mentioned, derivatives of 5-methylthiazole (B1295346) have been successfully developed as selective COX-1 inhibitors. nih.gov The thiazole moiety plays a key role in orienting the molecule within the enzyme's active site to interact with key residues like Arg120. nih.gov
More recently, SAR studies led to the identification of thiazole-based derivatives as potent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov In this work, a pyridinyl ester group was identified as a critical pharmacophore for establishing a covalent bond with the catalytic Cys145 residue of the enzyme. The study also revealed that the thiazole core itself provided superior inhibitory activity compared to an oxazole (B20620) core, as it fits optimally into the S2 subsite of the protease. nih.gov Compound MC12 from this series demonstrated inhibitory potency comparable to the known drug Nirmatrelvir. nih.gov Thiazolidinone derivatives have also been reported to exert anticancer effects through the inhibition of enzymes such as tubulin. nih.gov
Computational Approaches to SAR/SPR Analysis of this compound Derivatives
Computational methods are indispensable tools for predicting and rationalizing the biological activities of novel compounds, thereby accelerating the drug design cycle. For thiazole derivatives, several in silico techniques have been successfully applied.
Prediction of Activity Spectra for Substances (PASS) has been used to forecast the anti-inflammatory potential of 5-methylthiazole derivatives, guiding their initial selection for synthesis and testing. nih.gov Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives. For example, docking simulations revealed the specific interactions between thiazole-based inhibitors and the Arg120 residue of COX-1, providing a molecular basis for their observed selective activity. nih.gov
Furthermore, computational tools are used to assess the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives. Analyses based on Lipinski's rule of five have been employed to evaluate the oral bioavailability potential of novel thiazole-thiazolidin-4-one structures. scielo.br These computational predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further development. scielo.br The design of potent SARS-CoV-2 Mpro inhibitors was also guided by computational strategies, starting from known lead compounds and using structural information to design new molecules with enhanced binding and reactivity. nih.gov
Computational Chemistry and Molecular Modeling in 5 Methylthiazole 4 Carbaldehyde Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In the context of thiazole (B1198619) derivatives, docking simulations are crucial for identifying potential biological targets and understanding the specific interactions that drive binding affinity.
Research on various thiazole-containing compounds demonstrates their potential to interact with a range of protein targets. For instance, docking studies of novel (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives with lanosterol (B1674476) 14α-demethylase, a key enzyme in fungi, have revealed strong binding affinities. nih.gov One derivative achieved a high docking score of -8.715 kcal/mol, indicating a strong and favorable binding interaction, which was stabilized by hydrogen bonds and π–π stacking. nih.gov
Similarly, in the search for new anticancer agents, benzothiazole-thiazole hybrids have been docked against the p56lck enzyme, a protein kinase involved in T-cell signaling. biointerfaceresearch.com These simulations help identify binding patterns within the ATP binding site, including interactions with the hinge region and allosteric sites, which are critical for kinase inhibition. biointerfaceresearch.com In another study, thiazoline (B8809763) derivatives were docked with penicillin-binding protein 4 (PBP4) of E. coli and S. aureus to evaluate their potential antibacterial activity. nih.gov While the binding energies were modest compared to standard antibiotics, the presence of natural alkaloid moieties in the thiazoline structure was found to increase the affinity for the target proteins. nih.gov
These studies collectively underscore the utility of molecular docking in identifying the structural requirements for the effective binding of thiazole-based ligands to various enzymatic targets.
| Thiazole Derivative Class | Protein Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Hydrazineyl-arylthiazoles | Lanosterol 14α-demethylase | Strong binding affinity (-8.715 kcal/mol), stabilized by H-bonds and π–π stacking. | nih.gov |
| Benzothiazole-thiazole hybrids | p56lck Kinase | Identified binding patterns in the ATP binding site (hinge region, allosteric site). | biointerfaceresearch.com |
| Thiazoline derivatives | Penicillin Binding Protein 4 (PBP4) | Weak to moderate binding energy; affinity improved by alkaloid moieties. | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For thiazole derivatives, DFT calculations provide insights into their stability, electronic properties, and potential for chemical reactions.
Studies on 4-methylthiazole (B1212942) compounds using DFT at the B3LYP/6-311++G(d,p) level of theory have been conducted to analyze their molecular structures. rsc.org These calculations are essential for understanding the molecule's reactive sites by examining the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). rsc.org The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap often implies higher chemical reactivity. The MEP surface helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. rsc.org
DFT has also been employed to study benzothiazole (B30560) derivatives to understand their electronic properties before investigating their potential as inhibitors for targets like the SARS-CoV-2 main protease. nih.gov Similarly, for imidazole-derived thiosemicarbazones, DFT calculations have been used to determine properties like dipole moment and to analyze the Natural Bond Orbitals (NBO), which reveals information about intramolecular charge transfer and stabilization energies. orientjchem.org
| Computational Method | Calculated Property | Significance | Reference |
|---|---|---|---|
| DFT/B3LYP | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | rsc.org |
| DFT | Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. | rsc.org |
| DFT | NBO Analysis | Reveals hyperconjugative interactions and intramolecular charge transfer. | nih.gov |
| DFT | Polarizability (α₀) & Hyperpolarizability (β₀) | Suggests potential for non-linear optical (NLO) properties. | rsc.org |
Pharmacokinetic (ADMET) and Drug-Likeness Predictions
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction allows for the early-stage screening of compounds to filter out those with unfavorable profiles, saving time and resources.
For various thiazole derivatives, computational tools are used to predict their drug-likeness, often based on Lipinski's "rule of five," and other pharmacokinetic parameters. Studies on benzothiazole-thiazole hybrids designed as p56lck inhibitors included ADMET analysis to ensure the designed molecules possessed favorable drug-like properties. biointerfaceresearch.com For example, predictions of human oral absorption are a key metric; in one study of 51 hybrid compounds, 25 showed 100% absorption, and another 20 showed greater than 90% absorption, indicating excellent potential for oral bioavailability. biointerfaceresearch.com
ADMET predictions for hydrazineyl-arylthiazole derivatives also showed favorable profiles, including high predicted gastrointestinal absorption and a moderate lipophilicity index, highlighting their potential as lead antifungal scaffolds. nih.gov The ability to computationally screen for these properties is crucial in modern drug discovery, reinforcing the importance of the 1,3-thiazole nucleus in developing new antineoplastic and antimicrobial agents. nih.gov
Molecular Dynamics Simulations
While molecular docking provides a static picture of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the physical movements and stability of the complex over time. MD simulations are performed to validate docking results and to assess the conformational stability of the ligand in the protein's active site.
MD simulations lasting 100 nanoseconds have been conducted on complexes of thiazole derivatives and their target proteins, such as lanosterol 14-alpha demethylase. nih.gov By analyzing the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation period, researchers can confirm the stability of the binding. A stable RMSD trajectory suggests that the ligand remains securely bound within the active site. nih.govnih.gov
Further analysis of Root Mean Square Fluctuation (RMSF) for each amino acid residue in the protein helps to identify flexible regions, such as loops, versus more rigid regions that may be critical for binding. nih.gov In simulations of a thiazole derivative-protein complex, RMSF values for active site residues ranged from 0.5 Å to 4.0 Å, indicating the dynamic nature of the binding pocket. nih.gov These simulations provide a deeper understanding of the physical basis for the ligand's affinity and are essential for validating computationally-derived binding poses. biointerfaceresearch.comnih.gov
Quantum Chemical Calculations in Mechanistic Studies of 5-Methylthiazole-4-carbaldehyde
Quantum chemical calculations, including DFT, are fundamental in elucidating the reaction mechanisms and intrinsic properties of molecules like this compound. These methods go beyond simple structural analysis to explain the underlying electronic principles governing a molecule's behavior.
In mechanistic studies, quantum chemical calculations can map out reaction pathways, identify transition states, and calculate activation energies, thereby explaining why a particular reaction is favored. The analysis of frontier molecular orbitals (HOMO and LUMO) is also a key aspect of these studies, as the distribution and energy of these orbitals dictate how the molecule will interact with other reagents in a chemical reaction. rsc.orgorientjchem.org These computational investigations provide a theoretical foundation that complements experimental findings and aids in the rational design of new synthetic protocols and novel molecules with desired properties.
Emerging Applications and Material Science Research of 5 Methylthiazole 4 Carbaldehyde
Role as a Pharmaceutical Intermediate in Drug Development (e.g., Cefditoren Pivoxil)
5-Methylthiazole-4-carbaldehyde, also known as 4-methyl-5-formylthiazole, serves as a crucial intermediate in the pharmaceutical industry. thegoodscentscompany.comfishersci.cathermofisher.com Its most prominent role is as a key starting material in the synthesis of Cefditoren Pivoxil, a third-generation oral cephalosporin (B10832234) antibiotic. google.comnih.govnih.gov The thiazole (B1198619) ring is a core structural component of Cefditoren, and this compound provides this essential heterocyclic moiety during the manufacturing process. google.com
The synthesis of Cefditoren Pivoxil involves several chemical steps where the aldehyde group of this compound is transformed to build the final, complex antibiotic molecule. nih.gov Patents and chemical literature describe various methods for preparing this intermediate, highlighting its industrial importance. google.comnih.gov For instance, one eco-friendly preparation method involves the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride to yield 4-methyl-5-formylthiazole. nih.govnih.gov The demand for Cefditoren Pivoxil directly drives the industrial production and refinement of synthesis routes for this compound. google.com
| Application | Drug Name | Compound's Role |
| Antibiotic Synthesis | Cefditoren Pivoxil | Key Intermediate |
Building Block in Complex Heterocyclic Compound Synthesis
The chemical structure of this compound, featuring a reactive aldehyde group attached to a thiazole ring, makes it a valuable building block for the synthesis of more complex heterocyclic compounds. chemimpex.comsigmaaldrich.com Thiazoles are a significant class of heterocyclic compounds that are integral structural units in numerous natural products and medicinally important molecules. beilstein-journals.org The presence of both a nitrogen and a sulfur atom gives the thiazole ring unique chemical properties that are leveraged in organic synthesis. scientificarchives.com
Researchers utilize compounds like this compound in multi-step syntheses to construct larger, polycyclic systems. For example, the aldehyde functional group can readily participate in condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form new carbon-carbon and carbon-nitrogen bonds. This reactivity is fundamental to creating a diverse range of derivatives. Research on related thiazole aldehydes has shown their utility in forming pyrazole (B372694) derivatives and other fused heterocyclic systems, demonstrating the synthetic potential of this class of compounds. researchgate.net
Development of Chemical Sensors and Probes (e.g., Metal Ion Detection)
In the field of analytical chemistry, this compound and its derivatives are being explored for the development of specialized chemical sensors. A notable application is in the detection of heavy metal ions, which are significant environmental pollutants. nih.gov
A specific chemosensor for the selective and sensitive detection of mercury(II) ions (Hg²⁺) in water was developed using a hydrazone derived from 4-methylthiazole-5-carbaldehyde and fluorescein (B123965) hydrazide. nih.gov This sensor operates on the principle of fluorescence quenching. In the absence of mercury ions, the sensor exhibits fluorescence, but upon binding with Hg²⁺, the fluorescence is turned off, allowing for quantitative detection. nih.gov The study reported a low detection limit of 0.23 µM for mercury(II) ions, demonstrating the sensor's high sensitivity. nih.gov Furthermore, the probe was successfully used for imaging Hg²⁺ ions in living cells. nih.gov
The broader family of thiazole-containing compounds is also used to construct luminescent metal-organic frameworks (LMOFs). scientificarchives.com These materials can act as highly sensitive and selective sensors for various environmental contaminants, including toxic anions and other heavy metals. scientificarchives.com
| Sensor Target | Sensing Mechanism | Key Feature |
| Mercury(II) ions (Hg²⁺) | Fluorescence Quenching | High sensitivity and selectivity in water |
Potential in Agrochemical Research
The thiazole functional group is a component of various biologically active molecules, including those used in agriculture. While direct research on this compound in agrochemicals is limited, related compounds have shown potential. For instance, 2-Methylthiazole-5-carbaldehyde, an isomer, is utilized in the formulation of agrochemicals, suggesting potential applications in pest control and crop protection. chemimpex.com The structural similarity points to the possibility that derivatives of this compound could be investigated for similar purposes, such as in the development of new pesticides or herbicides.
Contributions to Materials Science
This compound is recognized as a building block not only in organic synthesis but also in materials science. sigmaaldrich.combldpharm.com Its ability to be incorporated into larger, functional molecules makes it a candidate for creating novel materials with specific properties.
A significant contribution is in the development of metal-organic frameworks (MOFs). Thiazole derivatives are used as organic linkers to construct LMOFs. scientificarchives.com These porous materials have a crystalline structure composed of metal ions coordinated to organic ligands. By incorporating thiazole-based ligands, researchers can create MOFs with intrinsic fluorescence, making them suitable for applications in sensing and photonics. scientificarchives.com The ability to tune the structure of the organic linker, such as by using derivatives of this compound, allows for the design of materials with tailored properties for specific applications, such as the selective adsorption of gases or the detection of pollutants. scientificarchives.com
Challenges and Future Directions in 5 Methylthiazole 4 Carbaldehyde Research
Synthetic Challenges and Scalability for 5-Methylthiazole-4-carbaldehyde Production
A notable challenge lies in the purification of the final products. The structural similarity between the desired compound and various byproducts often necessitates complex and costly purification techniques, such as column chromatography. This can be a major bottleneck in scaling up production for commercial applications. Researchers have reported difficulties in achieving high purity without significant loss of the product.
Furthermore, the availability and cost of starting materials can impact the scalability of synthetic processes. While some precursors are readily available, others may be expensive or require their own multi-step synthesis, adding to the complexity and cost of the final product. Overcoming these synthetic and scalability hurdles is crucial for the widespread application of this compound and its derivatives.
Comprehensive Biological Profiling and Translational Research of this compound Derivatives
While initial studies have highlighted the potential of this compound derivatives in various therapeutic areas, a more comprehensive biological profiling is necessary to fully understand their pharmacological properties. Much of the existing research has focused on specific biological targets, leaving a vast landscape of potential interactions unexplored. A systematic approach to screening these compounds against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover new therapeutic applications.
Translational research, which aims to bridge the gap between laboratory discoveries and clinical applications, is a critical next step. This involves moving beyond in vitro studies to more complex biological models, such as cell cultures and animal models, to evaluate the efficacy and mechanism of action of these compounds in a more physiologically relevant context. For example, while some derivatives have shown promising anticancer activity in cell lines, further investigation is needed to determine their effectiveness in vivo. nih.govresearchgate.net
A key aspect of this comprehensive profiling is the establishment of clear structure-activity relationships (SAR). By systematically modifying the structure of this compound derivatives and evaluating their biological activity, researchers can identify the key structural features responsible for their therapeutic effects. This knowledge is invaluable for the design of more potent and selective drug candidates.
Advanced Computational Modeling for Novel this compound Derivative Design
Advanced computational modeling has emerged as a powerful tool in modern drug discovery, offering a rational and efficient approach to the design of new therapeutic agents. In the context of this compound research, computational methods can be employed to predict the biological activity of novel derivatives, thereby prioritizing the synthesis of the most promising candidates. Techniques such as molecular docking can simulate the binding of these compounds to specific biological targets, providing insights into their potential mechanism of action. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that correlate the structural features of this compound derivatives with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, guiding the design of new molecules with enhanced therapeutic properties. Furthermore, computational methods can be used to predict the pharmacokinetic properties of these compounds, such as their absorption, distribution, metabolism, and excretion (ADME), which are critical factors in determining their suitability as drug candidates. nih.gov
By integrating computational modeling into the drug discovery process, researchers can significantly reduce the time and cost associated with the development of new drugs based on the this compound scaffold. This in silico approach allows for the rapid screening of large virtual libraries of compounds, identifying those with the highest potential for further experimental investigation.
Sustainable and Green Chemical Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly chemical processes. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are particularly relevant to the synthesis of this compound and its derivatives. osi.lvnih.govmdpi.com Researchers are actively exploring alternative synthetic routes that are more efficient, use less hazardous reagents and solvents, and generate less waste.
One promising approach is the use of green catalysts, such as biocatalysts or reusable solid catalysts, to promote chemical reactions. osi.lvrsc.orgnih.gov These catalysts can often operate under milder reaction conditions and can be easily separated and reused, reducing both cost and environmental impact. For example, the use of a reusable metal-organic framework has been shown to be effective in the synthesis of related heterocyclic compounds. rsc.org
The use of alternative energy sources, such as microwave irradiation and ultrasound, is another area of active research. osi.lvnih.govresearchgate.net These methods can often accelerate reaction rates, leading to shorter reaction times and increased energy efficiency. mdpi.com Furthermore, the development of solvent-free or water-based reaction systems can significantly reduce the environmental impact of chemical synthesis. mdpi.comrsc.org By embracing these green chemical approaches, the production of this compound and its derivatives can be made more sustainable and economically viable.
Exploration of Undiscovered Applications and Reactivities of this compound
The versatility of the this compound scaffold suggests that its potential applications may extend beyond the currently explored areas. The aldehyde functional group is a reactive handle that can participate in a wide variety of chemical transformations, opening up possibilities for the synthesis of a diverse range of derivatives with novel properties.
Future research should focus on exploring the untapped reactivity of this compound. For instance, its use as a building block in multicomponent reactions could lead to the efficient synthesis of complex molecules with interesting biological or material properties. Investigating its coordination chemistry with various metal ions could also lead to the development of new catalysts or functional materials.
Q & A
Q. How do steric and electronic effects of the methyl group influence the compound’s reactivity in cross-coupling reactions?
- Answer : The methyl group at C-5 increases steric hindrance, reducing reactivity at C-4. Electronic effects (σ-donation) slightly deactivate the thiazole ring. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to mitigate steric effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
